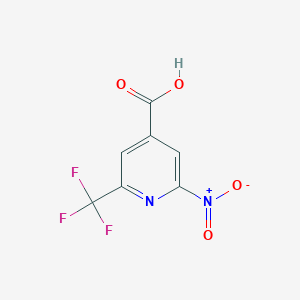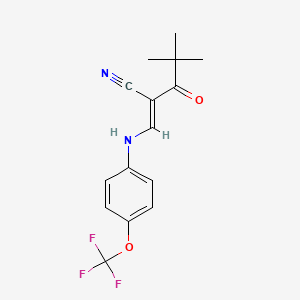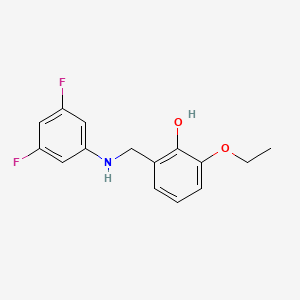
4,6-Dicyanopyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dicyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H2ClN3O2S and a molecular weight of 227.63 g/mol . This compound is characterized by the presence of two cyano groups and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4,6-Dicyanopyridine-2-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chlorides. One common method involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . Another method includes the dehydration reaction of pyridine-2,6-dicarboxylic acid with ammonia and phosphorus pentachloride in an organic solvent . These methods provide efficient routes to produce the compound with high yields.
Chemical Reactions Analysis
4,6-Dicyanopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, to form sulfonamides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in coupling reactions with alkenes and other aromatic compounds under photoredox catalysis.
Common reagents used in these reactions include organozinc reagents, palladium catalysts, and visible light photocatalysts . The major products formed from these reactions are typically sulfonamides, substituted pyridines, and other heterocyclic compounds.
Scientific Research Applications
4,6-Dicyanopyridine-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dicyanopyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, such as amines and thiols. This reactivity is utilized in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
4,6-Dicyanopyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
2,4,6-Trichloropyridine: This compound has three chlorine atoms attached to the pyridine ring and is used in similar substitution reactions.
2,6-Dicyanopyridine: This compound lacks the sulfonyl chloride group and is used in different types of chemical reactions.
4-Fluoro-2,6-dicyanopyridine: This compound has a fluorine atom instead of a sulfonyl chloride group and is used in the generation of lanthanoid binding sites on proteins.
The uniqueness of this compound lies in its combination of cyano and sulfonyl chloride groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C7H2ClN3O2S |
|---|---|
Molecular Weight |
227.63 g/mol |
IUPAC Name |
4,6-dicyanopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H2ClN3O2S/c8-14(12,13)7-2-5(3-9)1-6(4-10)11-7/h1-2H |
InChI Key |
VWUQHIXXVKGQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14859296.png)



![4-((2E)-2-{1-[(2-fluorophenyl)sulfonyl]-2-methoxy-2-oxoethylidene}hydrazino)benzoic acid](/img/structure/B14859316.png)


![[3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride](/img/structure/B14859330.png)

![1-{(2E)-2-[(2-fluorophenyl)sulfonyl]-2-[(4-methylphenyl)hydrazono]acetyl}pyrrolidine](/img/structure/B14859337.png)
![4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B14859338.png)
![2-Ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol](/img/structure/B14859342.png)
